molecular formula C7H5ClN2S2 B13692140 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine

Cat. No.: B13692140
M. Wt: 216.7 g/mol
InChI Key: MEIKSDUBGVHPTC-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine is a heterocyclic compound featuring a fused thienopyrimidine scaffold with chlorine and methylthio substituents at positions 2 and 4, respectively. This compound serves as a versatile intermediate in medicinal chemistry due to its reactive chlorine atom, which facilitates nucleophilic substitution reactions for further derivatization .

Properties

Molecular Formula

C7H5ClN2S2

Molecular Weight

216.7 g/mol

IUPAC Name

2-chloro-4-methylsulfanylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C7H5ClN2S2/c1-11-6-5-4(2-3-12-5)9-7(8)10-6/h2-3H,1H3

InChI Key

MEIKSDUBGVHPTC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=C1SC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes for 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine

General Synthetic Strategy

The synthesis of this compound typically starts from 3-amino-thiophene-2-carboxylate derivatives , which undergo cyclization to form the thieno[3,2-d]pyrimidine core. The key steps involve:

  • Cyclization of amino-thiophene carboxylates using formamide or related reagents.
  • Chlorination at the 2-position using reagents such as phosphorus oxychloride (POCl₃) or oxalyl chloride.
  • Introduction of the methylthio group at the 4-position through nucleophilic substitution or methylthiolation reactions.

These steps are often conducted under reflux or elevated temperatures (e.g., 150–200°C) to facilitate ring closure and substitution reactions.

Specific Preparation Methodologies

Cyclization of 3-Amino-thiophene-2-carboxylates
  • Reagents: Formamide, formic acid, or dimethylformamide dimethylacetal (DMF-DMA).
  • Conditions: Heating at 150–200°C for several hours.
  • Outcome: Formation of the thieno[3,2-d]pyrimidin-4(3H)-one intermediate.

This step is crucial for establishing the fused heterocyclic ring system, with yields typically above 70%.

Chlorination at the 2-Position
  • Reagents: Phosphorus oxychloride (POCl₃) or oxalyl chloride in the presence of catalytic DMF.
  • Conditions: Reflux for 6–10 hours.
  • Outcome: Conversion of the 2-hydroxy or 2-keto group to a 2-chloro substituent, yielding 2-chlorothieno[3,2-d]pyrimidine derivatives.

This chlorination step is essential for activating the 2-position for subsequent substitution.

Introduction of the Methylthio Group at the 4-Position
  • Reagents: Sodium methylthiolate (NaSMe) or methylthiol derivatives.
  • Conditions: Nucleophilic substitution under reflux in polar aprotic solvents such as DMF.
  • Outcome: Substitution of the 4-chloro or 4-hydroxy group with a methylthio group, producing the target this compound.

This step is often optimized to improve regioselectivity and yield.

Representative Synthetic Route Summary

Step Starting Material / Intermediate Reagents/Conditions Product/Intermediate Yield (%) Notes
1 3-Amino-thiophene-2-carboxylate Formamide, heat (150–200°C, 2–6 h) Thieno[3,2-d]pyrimidin-4(3H)-one 70–85 Cyclization step
2 Thieno[3,2-d]pyrimidin-4(3H)-one POCl₃ or oxalyl chloride, reflux (6–10 h) 2-Chlorothieno[3,2-d]pyrimidine-4(3H)-one 75–90 Chlorination at 2-position
3 2-Chlorothieno[3,2-d]pyrimidine-4(3H)-one Sodium methylthiolate in DMF, reflux This compound 80–90 Methylthio substitution at 4-position

Reaction Mechanisms and Optimization

  • The cyclization involves nucleophilic attack of the amino group on the ester or nitrile carbon, promoted by formamide acting as both solvent and reagent.
  • The chlorination proceeds via substitution of hydroxyl or oxo groups by electrophilic chlorine from POCl₃ or oxalyl chloride, often catalyzed by DMF.
  • The methylthio substitution is a nucleophilic aromatic substitution where the methylthiolate anion displaces a leaving group (commonly chlorine) at the 4-position.

Optimization strategies include:

  • Controlling temperature and reaction time to minimize byproducts.
  • Using excess methylthiolate to drive substitution to completion.
  • Purification by recrystallization or column chromatography to remove residual solvents and impurities.

Analytical and Structural Characterization

  • NMR Spectroscopy: Proton NMR shows characteristic signals for the thieno[3,2-d]pyrimidine protons, with the C2 proton appearing around δ 8.4 ppm. The methylthio group appears as a singlet near δ 2.5 ppm.
  • Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight (~217 g/mol).
  • X-ray Crystallography: Confirms planar fused ring structure with dihedral angles <80° for substituents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including kinase inhibitors and antiviral agents.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The 4-position is more reactive than the 2-position in nucleophilic substitutions due to electronic effects .
  • Lipophilicity : Methylthio (logP ~2.5 estimated) increases lipophilicity compared to morpholine (logP ~1.2) but is less hydrophobic than phenyl (logP ~4.0) .

Table 2: Pharmacological Profiles of Selected Derivatives

Compound Name Biological Activity Key Findings References
2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine Not directly reported Hypothesized anticancer/kinase inhibition based on structural analogs.
4,6-Disubstituted thieno[3,2-d]pyrimidines Anticancer (EGFR/ErbB2 inhibition) EGFR IC₅₀ = 14–90 nM; dual inhibition of EGFR/ErbB2.
2-Chloro-4-(1H-pyrazol-1-yl) derivatives Anticonvulsant MES test protection at 30 mg/kg; low neurotoxicity (rotarod test).
4-Chloro-2-morpholinyl derivatives Kinase inhibition (FGFR4) Designed as covalent FGFR4 inhibitors; antitumor activity in hepatocellular carcinoma models.

Key Observations :

  • Anticonvulsant Activity : Azole-substituted derivatives (e.g., pyrazole, triazole) show superior activity over chloro or methylthio analogs, likely due to hydrogen-bonding interactions with targets .
  • Anticancer Activity: Disubstituted derivatives (e.g., 4,6-pyrrolidinyl-acetylenic) exhibit nanomolar EGFR inhibition, highlighting the importance of substituent positioning .

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison

Compound Name Molecular Weight logP* Solubility (Predicted) Bioavailability
This compound 216.7 ~2.5 Low (lipophilic) Moderate (enhanced membrane permeability)
2,4-Dichlorothieno[3,2-d]pyrimidine 205.1 ~2.0 Moderate High reactivity limits stability.
4-Chloro-2-morpholinyl derivative 267.7 ~1.2 High (polar morpholine) High (balanced lipophilicity).
4-Chloro-2-phenyl derivative 246.7 ~4.0 Very low Limited (high logP).

*logP values estimated using fragment-based methods.

Key Observations :

  • Morpholine-substituted derivatives exhibit favorable solubility for intravenous administration .

Biological Activity

Overview

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C7H5ClN2S2, and it features a unique thieno-pyrimidine core structure that facilitates various biochemical interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Target Interactions : Similar compounds have demonstrated antibacterial activity, suggesting that this compound may also interact with bacterial targets through hydrogen bonding and hydrophobic interactions, leading to inhibition of essential cellular functions.
  • Biochemical Pathways : The compound may disrupt bacterial cell wall synthesis or function, potentially leading to cell death. Additionally, it might interfere with microtubule dynamics, a critical process for cell division and proliferation in cancer cells .

Antimicrobial Properties

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) analysis reveals that electron-withdrawing groups enhance cytotoxicity and that specific structural modifications can significantly affect potency against different bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies:

  • Case Study 1 : A study assessed the antiproliferative effects of thieno[3,2-d]pyrimidine derivatives against multiple cancer cell lines. The IC50 values ranged from 10 nM to over 100 nM based on structural variations. Notably, some derivatives showed enhanced potency against non-small cell lung cancer (NSCLC) and breast cancer compared to standard treatments like paclitaxel .
  • Case Study 2 : Another evaluation indicated that halogenated thieno[3,2-d]pyrimidines exhibited antiproliferative activity against leukemia cell lines. These compounds were found to induce apoptosis and selectively inhibit certain microbial targets, showcasing their dual action as both anticancer and antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific functional groups in determining the biological activity of thieno[3,2-d]pyrimidine derivatives:

Functional Group Effect on Activity
Electron-Withdrawing GroupsEnhance cytotoxicity
Chlorine at C4 PositionNecessary for biological activity
Methylthio SubstituentsInfluence selectivity against cancer types

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Antiproliferative Effects : Compounds similar to this compound have shown significant antiproliferative effects across various cancer cell lines with varying IC50 values. For example, one derivative demonstrated an IC50 value of approximately 19 nM against MDA-MB-435 cancer cells .
  • Microtubule Depolymerization : Certain derivatives were evaluated for their ability to cause microtubule depolymerization at concentrations as low as 10 µM. This property is crucial for their anticancer efficacy as it disrupts mitotic processes in rapidly dividing cells .
  • In Vivo Studies : In vivo evaluations using xenograft models indicated that some derivatives could significantly reduce tumor size compared to controls, highlighting their potential as effective therapeutic agents in cancer treatment .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine?

The synthesis typically involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA). Key steps include:

  • Cyclization : Conducted under reflux conditions (100–120°C) in solvents like DMF or DMSO to form the thieno[3,2-d]pyrimidine core.
  • Substitution : The methylthio group is introduced via nucleophilic displacement of a chlorine atom using methylthiolate.
    Yields exceeding 70% are achievable with strict control of temperature, solvent polarity, and reaction time .

Q. What analytical methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., distinguishing between thiophene and pyrimidine protons).
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors reaction progress.
  • Mass Spectrometry (GC-MS/LC-MS) : Provides molecular weight confirmation (C7_7H5_5ClN2_2S2_2, MW 216.7 g/mol) and detects by-products .

Q. What are the common chemical reactions involving this compound?

  • Nucleophilic Substitution : The chlorine atom is readily replaced by amines, alkoxides, or thiols under mild conditions (e.g., room temperature in THF).
  • Oxidation : Treatment with m-CPBA or H2_2O2_2 oxidizes the methylthio group to sulfoxides or sulfones, altering electronic properties and bioactivity.
  • Cross-Coupling : Suzuki-Miyaura reactions enable aryl/heteroaryl functionalization at the 4-position .

Advanced Research Questions

Q. How can conflicting data on substitution reaction outcomes be resolved?

Conflicts often arise from differences in reaction conditions (e.g., solvent polarity, temperature, nucleophile strength). For example:

  • Kinetic vs. Thermodynamic Control : Polar aprotic solvents (DMF) favor SN2 pathways, while protic solvents (EtOH) may stabilize carbocation intermediates.
  • Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) may require elevated temperatures or catalysts (e.g., CuI).
    Systematic optimization using Design of Experiments (DoE) and computational modeling (DFT) can clarify mechanistic pathways .

Q. What biological activities are predicted based on structural analogs?

Thieno[3,2-d]pyrimidines exhibit:

  • Anticancer Activity : Inhibition of kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets. IC50_{50} values for analogs range from 0.1–10 µM in cell lines.
  • Antimicrobial Effects : Disruption of bacterial DNA gyrase or fungal ergosterol biosynthesis.
  • Anti-inflammatory Action : COX-2 inhibition (IC50_{50} ~5 µM in vitro).
    Validate these hypotheses via in vitro enzyme assays (e.g., fluorescence polarization) and in vivo models (e.g., xenograft tumors) .

Q. How can derivatives be designed to enhance target selectivity?

  • Bioisosteric Replacement : Substitute the chlorine atom with fluorine (improves metabolic stability) or morpholine (enhances solubility).
  • Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetoxymethyl) to improve bioavailability.
  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents at the 2- and 4-positions using parallel synthesis .

Q. What computational tools aid in predicting binding modes?

  • Molecular Docking (AutoDock Vina, Glide) : Simulate interactions with kinase domains (PDB IDs: 1M17, 2JDO).
  • Molecular Dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns simulations.
  • QSAR Models : Correlate electronic descriptors (HOMO/LUMO, logP) with bioactivity data .

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